Diselenide, dihexyl
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Overview
Description
Diselenide, dihexyl is an organoselenium compound characterized by the presence of two hexyl groups attached to a diselenide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Diselenide, dihexyl can be synthesized through a one-pot, two-step reaction involving the treatment of hexyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated hexyl selenocyanate in water . This method is efficient and yields high purity products. The reaction conditions are mild, and the process is environmentally friendly.
Industrial Production Methods: Industrial production of this compound typically involves the use of metal diselenides derived from the reaction of elemental selenium or selenium oxide with strong reducing agents such as sodium borohydride or lithium triethylborohydride . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Diselenide, dihexyl undergoes various chemical reactions, including:
Oxidation: Diselenides can be oxidized to form selenoxides or selenones.
Reduction: Reduction of diselenides typically yields selenols.
Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenols.
Substitution: Various organoselenium compounds depending on the substituent introduced.
Scientific Research Applications
Diselenide, dihexyl has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its anticancer and chemopreventive activities.
Industry: Utilized in the synthesis of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of diselenide, dihexyl involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. The selenium atoms in the compound can interact with thiol groups in proteins, leading to the formation of selenoproteins that play crucial roles in cellular redox homeostasis . This interaction can influence various molecular pathways, including those involved in antioxidant defense and apoptosis.
Comparison with Similar Compounds
- Diphenyl diselenide
- Dibutyl diselenide
- Dioctyl diselenide
Comparison: Diselenide, dihexyl is unique due to its hexyl groups, which impart distinct physicochemical properties compared to other diselenides. For instance, diphenyl diselenide has aromatic phenyl groups, making it more rigid and less flexible than this compound. Dibutyl and dioctyl diselenides have shorter and longer alkyl chains, respectively, which affect their solubility and reactivity .
Properties
CAS No. |
52056-08-3 |
---|---|
Molecular Formula |
C12H26Se2 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1-(hexyldiselanyl)hexane |
InChI |
InChI=1S/C12H26Se2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
NFSGNLIEXYVKCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Se][Se]CCCCCC |
Origin of Product |
United States |
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